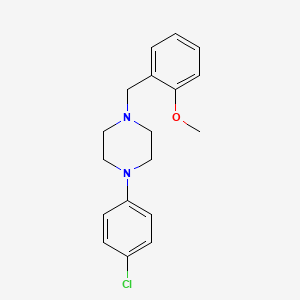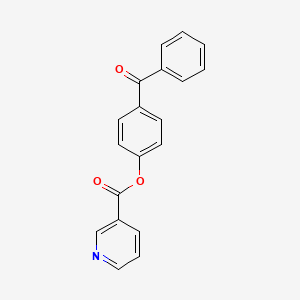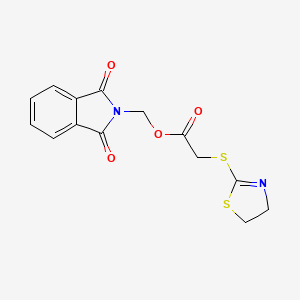![molecular formula C19H30N4O2S B5649184 (4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5649184.png)
(4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related prolinamides involves multiple steps, including the acylation of substituted aminopropanamides and the subsequent deprotection to yield prolinamides with significant yields. These steps demonstrate the complexity and efficiency of synthesizing complex prolinamide structures (Panov et al., 2011). Additionally, the synthesis of bi-heterocyclic propanamides, initiated from thiazolyl derivatives, highlights the intricate methods required to produce such compounds, showcasing the versatility of prolinamide frameworks in synthetic chemistry (Abbasi et al., 2020).
Molecular Structure Analysis
The crystal structure analysis of N-acetyl-L-prolinamide provides insights into the hydrogen-bond system that stabilizes its structure, offering a foundation for understanding the molecular configuration of similar prolinamides (Benedetti et al., 1976). This structural analysis is crucial for grasping how modifications in the prolinamide backbone affect its overall stability and reactivity.
Chemical Reactions and Properties
Prolinamides exhibit a broad range of chemical reactivities, such as serving as organocatalysts in aldol reactions with varying degrees of enantioselectivity. This catalytic activity underscores the functional versatility of prolinamides in synthetic organic chemistry, facilitating the construction of chiral molecules with high precision (Orlandi et al., 2013).
Physical Properties Analysis
The physical properties of prolinamides, such as solubility, melting points, and crystal structures, are influenced by their molecular configuration. Research into the crystal structure of related compounds provides valuable information on how different functional groups and stereochemistry affect these properties, aiding in the prediction and modification of the physical characteristics of new prolinamide derivatives.
Chemical Properties Analysis
The chemical properties of prolinamides, including acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in chemical synthesis. The synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds reveal the impact of structural changes on their chemical behavior, offering insights into the design of prolinamides with desired reactivity profiles (Panov et al., 2011).
properties
IUPAC Name |
(2S,4S)-1-cyclopentyl-N-ethyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoylamino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-3-20-19(25)16-10-14(11-23(16)15-6-4-5-7-15)22-18(24)9-8-17-13(2)21-12-26-17/h12,14-16H,3-11H2,1-2H3,(H,20,25)(H,22,24)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEONPXFROJLTMY-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C2CCCC2)NC(=O)CCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C2CCCC2)NC(=O)CCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5649114.png)
![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)

![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5649161.png)
![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)

![5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5649197.png)
![6-methyl-2-[(5-methyl-2-furyl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5649200.png)
